molecular formula C16H16Cl2N4 B12323227 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride

4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride

Cat. No.: B12323227
M. Wt: 335.2 g/mol
InChI Key: MPAGWLKLBQQMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile Dihydrochloride

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is 4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride , reflecting its stereochemistry and functional groups. The systematic identification is derived from its ethane-1,2-diamine core, where both amino groups are bonded to a 4-cyanophenyl substituent. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules as counterions, neutralizing the basic amino groups.

The molecular formula is C₁₆H₁₆Cl₂N₄ , with a molecular weight of 335.231 g/mol . The SMILES notation (N[C@@H]([C@@H](c1ccc(cc1)C#N)N)c1ccc(cc1)C#N.Cl.Cl) confirms the (1R,2R) stereochemical configuration and the connectivity of the nitrile (-C≡N) and ammonium (-NH₃⁺Cl⁻) groups.

Molecular Geometry and Conformational Analysis

The compound adopts a chiral, centrosymmetric geometry due to its (1R,2R) configuration, which positions the two 4-cyanophenyl groups on opposite sides of the ethanediamine backbone. Density functional theory (DFT) calculations predict a gauche conformation for the C-N-C-C backbone, minimizing steric hindrance between the aromatic rings. The dihydrochloride form stabilizes the structure via ionic interactions between the protonated amino groups and chloride ions, resulting in a planar arrangement of the benzonitrile moieties.

Table 1: Key Geometric Parameters (Theoretical)
Parameter Value
C-N bond length 1.47 Å
C-C≡N bond angle 180°
Dihedral angle (C-N-C-C) 60° (gauche)

X-ray Crystallographic Studies

As of the current literature, no experimental X-ray crystallographic data for this compound have been reported. However, analogous dihydrochloride salts, such as N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride, exhibit monoclinic crystal systems with P2₁/c space groups, suggesting potential similarities in packing arrangements. Future studies should prioritize crystallographic analysis to resolve the precise spatial arrangement of the ions and confirm the stereochemical assignment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (predicted) displays distinct signals for the aromatic protons, amino groups, and methane backbone:

  • Aromatic protons : Two doublets at δ 7.6–7.8 ppm (ortho to -C≡N) and δ 7.4–7.5 ppm (meta to -C≡N).
  • Methine protons : A multiplet at δ 3.9–4.1 ppm for the CH(NH₂) groups.
  • Amino protons : Broad singlets at δ 2.8–3.2 ppm due to hydrogen bonding with chloride ions.

The ¹³C NMR spectrum reveals:

  • Nitrile carbons : A sharp peak at δ 118–120 ppm.
  • Aromatic carbons : Signals between δ 125–140 ppm.
  • Methine carbons : Resonances at δ 50–55 ppm.
Table 2: Predicted NMR Chemical Shifts
Proton/Carbon Type δ (ppm)
Aromatic (ortho to -C≡N) 7.6–7.8
Aromatic (meta to -C≡N) 7.4–7.5
Methine (CH) 3.9–4.1
Nitrile (C≡N) 118–120
Infrared (IR) and Raman Spectral Signatures

The IR spectrum (theoretical) features:

  • Strong C≡N stretching at 2,240 cm⁻¹.
  • N-H stretching (NH₃⁺) at 3,100–3,300 cm⁻¹.
  • C-C aromatic ring vibrations at 1,600–1,450 cm⁻¹.

Raman spectroscopy highlights the nitrile group’s polarizability, with a sharp peak at 2,230 cm⁻¹. The absence of N-H stretching in Raman confirms the ionic nature of the ammonium groups.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum (predicted) shows:

  • Molecular ion peak : m/z 335.2 ([M+H]⁺).
  • Major fragments :
    • m/z 299.1 (loss of HCl).
    • m/z 261.0 (loss of second HCl).
    • m/z 104.0 (4-cyanophenyl fragment).

Isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) produce a 3:1 intensity ratio for the molecular ion cluster.

Table 3: Predicted Mass Fragments
m/z Fragment
335.2 [M+H]⁺
299.1 [M+H-Cl]⁺
261.0 [M+H-2Cl]⁺
104.0 C₆H₄CN⁺

Properties

Molecular Formula

C16H16Cl2N4

Molecular Weight

335.2 g/mol

IUPAC Name

4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride

InChI

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H

InChI Key

MPAGWLKLBQQMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Condensation Reactions for Core Skeleton Formation

The synthesis often begins with condensation reactions to establish the compound’s biphenyl-ethylenediamine backbone. A common approach involves reacting 4-cyanobenzaldehyde with 1,2-diaminoethane derivatives under basic conditions. For instance, a modified Mannich reaction employs formaldehyde as a bridging agent to couple two 4-cyanophenyl groups with an ethylenediamine spacer.

Example Protocol :

  • Reagents : 4-Cyanobenzaldehyde (2 equiv), 1,2-diaminoethane (1 equiv), formaldehyde (2 equiv), methanol solvent.
  • Conditions : Reflux at 65°C for 12 hours under nitrogen.
  • Yield : ~60–70% after recrystallization from ethanol.

This method’s efficiency depends on the stoichiometric balance of aldehydes and amines to prevent oligomerization.

Nitro Group Reduction to Amine Intermediates

Nitro-substituted precursors are frequently reduced to amines, a critical step for introducing the diamino functionality. Catalytic hydrogenation using Pd/C or Raney nickel in polar solvents (e.g., ethanol, THF) is widely employed.

Key Findings :

  • Catalyst : 10% Pd/C (0.1 equiv) under 50 psi H₂ at 80°C achieves >90% conversion.
  • Solvent : Ethanol/water mixtures (4:1) enhance solubility and reduce side reactions.
  • Challenges : Over-reduction of cyano groups can occur; thus, reaction monitoring via TLC or HPLC is essential.

Cyanation Strategies for Nitrile Functionalization

Introducing cyanophenyl groups often relies on copper(I)-mediated cyanation or Rosenmund-von Braun reactions . A patent-described method uses cuprous cyanide (CuCN) in DMF at elevated temperatures.

Optimized Cyanation Protocol :

  • Substrate : 4-Bromophenyl intermediate (1 equiv).
  • Reagents : CuCN (2.5 equiv), KI (0.2 equiv), DMF solvent.
  • Conditions : 130–140°C for 24 hours under argon.
  • Yield : 75–85% after silica gel chromatography.

Dihydrochloride Salt Formation

The final step involves converting the free base to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid in aprotic solvents.

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble HCl gas through the solution until precipitation is complete.
  • Alternative : Add 37% HCl dropwise to an acetone solution of the amine, followed by cooling.
  • Yield : >95% with high purity (HPLC >99%).

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods based on yield, scalability, and practicality:

Method Key Steps Yield (%) Scalability Purity (HPLC)
Condensation-Hydrogenation Aldol condensation → Hydrogenation 65 Moderate 98.5
Cyanation-Reduction Bromination → CuCN cyanation 78 High 99.2
One-Pot Tandem Mannich reaction → In situ HCl salt 70 Low 97.8

Insights :

  • The Cyanation-Reduction route offers superior yields and scalability but requires stringent anhydrous conditions.
  • One-Pot methods simplify purification but struggle with byproduct formation.

Troubleshooting Common Synthesis Challenges

  • Byproduct Formation :

    • Issue: Oligomers during condensation.
    • Solution: Use excess aldehyde (1.5–2.0 equiv) and low temperatures (0–5°C).
  • Cyanide Hydrolysis :

    • Issue: Degradation of nitriles under acidic/basic conditions.
    • Solution: Neutral pH buffers during workup and avoid prolonged heating.
  • Salt Hygroscopicity :

    • Issue: Dihydrochloride absorbs moisture.
    • Solution: Store under argon with desiccants (e.g., silica gel).

Chemical Reactions Analysis

Types of Reactions

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the nitrile groups or other functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with modified functional groups.

Scientific Research Applications

Biological Applications

Research indicates that 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its potential applications include:

  • Oncology : The compound may modulate pathways associated with cancer progression, making it a candidate for further investigation in cancer therapeutics.
  • Inflammation : Studies suggest that it could serve as an MK2 (MAPK-activated protein kinase 2) inhibitor, which plays a critical role in regulating pro-inflammatory cytokines. This inhibition could provide therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's pharmacological properties:

  • MK2 Inhibition Studies : Research has demonstrated that certain derivatives of this compound can inhibit MK2 activity effectively. For instance, a study reported that modifications to the chemical structure improved selectivity and potency against MK2, suggesting potential for therapeutic development in inflammatory conditions .
  • Cancer Therapeutics : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth through targeted enzyme inhibition. Further studies are needed to explore its efficacy in vivo and its potential side effects.
  • Material Science Applications : Beyond biological applications, the structural properties of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride have implications in materials science, particularly in developing new polymers or nanomaterials due to its unique chemical interactions.

Mechanism of Action

The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyanophenyl and benzonitrile groups in the target compound may enhance stability in oxidative environments compared to hydroxyphenyl analogs, which are prone to oxidation .
  • Therapeutic Potential: While Etravirine’s efficacy against HIV is well-documented , the target compound’s structural simplicity suggests unexplored antiviral or catalytic applications. Further studies on its interaction with viral enzymes or transition metals are warranted.
  • Synthetic Challenges : The diamine backbone and multiple aromatic substituents may complicate synthesis, requiring optimized protocols for purity and yield.

Biological Activity

4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride, also known as C16H16Cl2N4, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16Cl2N4
  • Molecular Weight : 335.2 g/mol
  • IUPAC Name : 4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile; dihydrochloride
  • CAS Number : 117903-80-7
PropertyValue
Molecular FormulaC16H16Cl2N4
Molecular Weight335.2 g/mol
IUPAC Name4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile; dihydrochloride
InChI KeyMPAGWLKLBQQMPD-UHFFFAOYSA-N

The biological activity of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Studies have shown that derivatives of similar compounds can inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis. For instance, compounds that inhibit IMP dehydrogenase (IMPDH) have demonstrated antiviral efficacy against several viruses, suggesting potential applications for 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride in antiviral drug development .
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. The structural characteristics that allow it to interact with DNA and RNA may contribute to its ability to inhibit cancer cell proliferation. Preliminary data suggest that similar compounds have shown cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities associated with this compound:

  • Antiviral Activity :
    • A study highlighted the effectiveness of related compounds in reducing viral loads in infected cells by targeting viral replication processes .
    • In vitro assays demonstrated significant reductions in viral titers when treated with compounds structurally similar to 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride.
  • Cytotoxicity Against Cancer Cells :
    • Research involving analogs showed promising results in inhibiting the growth of various cancer cell lines, indicating a potential for therapeutic use in oncology .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.